2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(1E,2Z)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(1E,2Z)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(1E,2Z)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(1E,2Z)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(1E,2Z)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(1E,2Z)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The acetohydrazide group may also play a role in binding to target molecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile: Known for its use as a thyroid hormone receptor agonist.
3,4-Dimethoxyaniline: A simpler compound with different functional groups but similar aromatic properties.
3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid: Another compound with a different core structure but similar functional groups.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-10(7-11-5-3-2-4-6-11)8-17-19-12(22)9-16-13-14(23)18-15(24)21-20-13/h2-8H,9H2,1H3,(H,16,20)(H,19,22)(H2,18,21,23,24)/b10-7-,17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKBPYTVPUCBHM-FBZDSWJDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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